3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
The compound 3-benzyl-2-({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural attributes include:
- Position 2: A sulfanyl group linked to a methyl-substituted 1,2,4-oxadiazole ring, which is further substituted with a pyridin-2-yl moiety.
This scaffold is structurally distinct from conventional pyrimidine derivatives due to the fused thiophene ring and the strategic placement of sulfur and nitrogen atoms, which may influence electronic properties and bioavailability.
Properties
IUPAC Name |
3-benzyl-2-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O2S2/c27-20-18-15(9-11-29-18)23-21(26(20)12-14-6-2-1-3-7-14)30-13-17-24-19(25-28-17)16-8-4-5-10-22-16/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCUCYBBTJRJHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The starting material is typically a benzyl halide, which undergoes a nucleophilic substitution reaction with a thienopyrimidinone derivative.
Conditions: The reaction is performed in anhydrous ethanol, using a base such as potassium carbonate, at reflux temperature.
Formation of Oxadiazole Ring
The intermediate is then treated with pyridine-2-carboxylic acid hydrazide to form the oxadiazole ring.
Conditions: The reaction typically occurs in the presence of phosphorus oxychloride as a dehydrating agent.
Industrial Production Methods
The industrial-scale production of this compound involves optimized reaction conditions to maximize yield and purity. Solvent systems and catalysts are carefully selected to ensure efficient synthesis, often incorporating continuous flow processes to enhance throughput and consistency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation
The compound can undergo oxidative reactions primarily on the sulfur atom, leading to sulfoxide or sulfone derivatives.
Common Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction
The nitro groups in the compound can be reduced to amines.
Common Reagents: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution
Electrophilic substitution reactions can occur at the aromatic rings, introducing various functional groups.
Common Reagents: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Depending on the reaction conditions, the major products can include sulfoxides, sulfones, amines, and various substituted aromatic derivatives. Each reaction pathway offers potential for further functionalization, expanding the compound's applicability in synthesis.
Scientific Research Applications
Chemistry
Catalysts: : The unique structure allows the compound to act as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: : Used in the development of organic semiconductors and polymers.
Biology
Antimicrobial Agents: : Exhibits activity against a range of bacterial and fungal strains, making it a candidate for antimicrobial drug development.
Enzyme Inhibition: : Potential inhibitor of certain enzymatic pathways due to its structural mimicry of natural substrates.
Medicine
Cancer Research: : Investigated for its potential in inhibiting cancer cell proliferation by targeting specific signaling pathways.
Neuroprotective Agents: : Shows promise in protecting neural cells from oxidative stress, indicating potential in treating neurodegenerative diseases.
Industry
Agriculture: : Used as a lead compound in the development of pesticides and herbicides.
Pharmaceuticals: : Basis for the synthesis of novel therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with multiple molecular targets, including enzymes and receptors.
Enzyme Inhibition: : It may inhibit enzymes by binding to the active site or allosteric sites, thus blocking substrate access or altering enzyme conformation.
Receptor Modulation: : It can act as an agonist or antagonist at various receptor sites, modulating cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Group Implications
Oxadiazole vs. Isoxazole Substituents
Sulfanyl Group Variations
Heterocyclic Cores
- Thieno[3,2-d]pyrimidin-4-one (target) vs.
Research Findings and Implications
While biological data for the target compound are unavailable in the provided evidence, structural analogs offer insights:
- Electron-Withdrawing Groups : The trifluoromethoxy group in ’s compound may enhance stability but reduce solubility compared to the target’s benzyl group .
- Sulfur-Containing Cores: Thieno-pyrimidinones (target and ) exhibit higher calculated polar surface areas (~90 Ų) than pyrido-pyrimidinones (~75 Ų), suggesting improved aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
